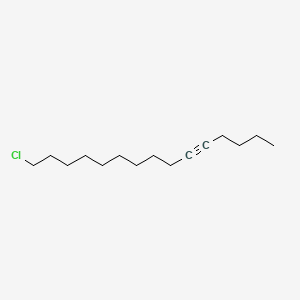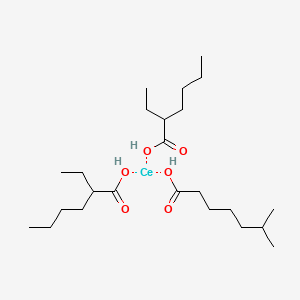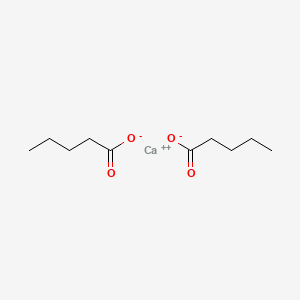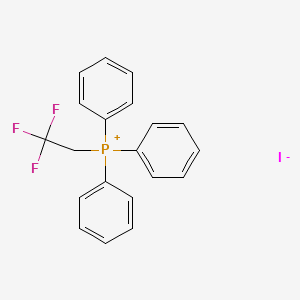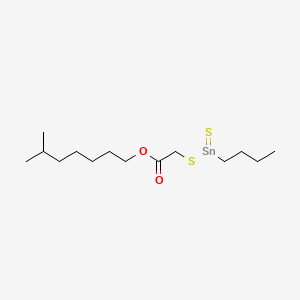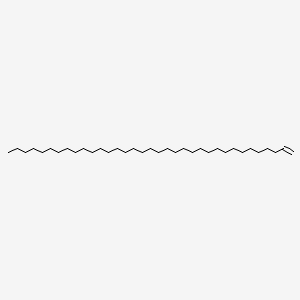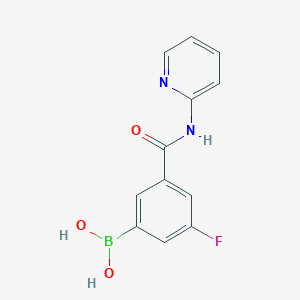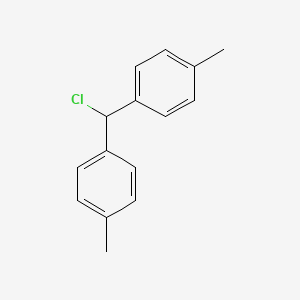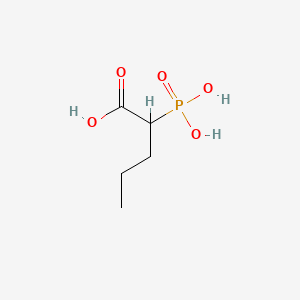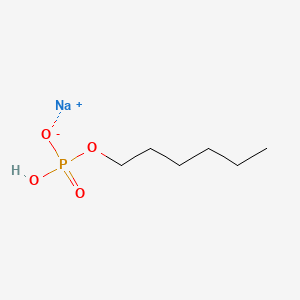
1-Octatriacontene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octatriacontene is a long-chain hydrocarbon with the molecular formula C38H76 . It is an unsaturated compound, specifically an alkene, characterized by the presence of a double bond between the first and second carbon atoms in its structure. This compound is part of the larger family of alkenes, which are known for their reactivity due to the presence of the carbon-carbon double bond.
Preparation Methods
1-Octatriacontene can be synthesized through various methods, including:
Synthetic Routes: One common method involves the oligomerization of ethylene, where smaller ethylene units are combined to form longer chains. This process can be catalyzed by transition metal complexes.
Reaction Conditions: The reaction typically requires high pressure and temperature to facilitate the formation of long-chain hydrocarbons. Catalysts such as Ziegler-Natta catalysts are often employed to control the polymerization process.
Industrial Production Methods: Industrially, this compound can be produced through the Fischer-Tropsch synthesis, which converts a mixture of carbon monoxide and hydrogen into hydrocarbons using metal catalysts like iron or cobalt under high temperatures and pressures.
Chemical Reactions Analysis
1-Octatriacontene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound can yield the corresponding alkane, 1-Octatriacontane, using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions: Typical reagents include hydrogen gas for reduction, halogens for substitution, and oxidizing agents for oxidation. These reactions often require specific conditions such as controlled temperatures and the presence of catalysts.
Major Products: The major products formed include epoxides, diols, alkanes, and dihalides, depending on the type of reaction and reagents used.
Scientific Research Applications
1-Octatriacontene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: In biological studies, it can be used to investigate the interactions of long-chain hydrocarbons with biological membranes.
Medicine: Research into its potential medicinal properties, such as its role in drug delivery systems, is ongoing.
Mechanism of Action
The mechanism of action of 1-Octatriacontene in chemical reactions involves the reactivity of the carbon-carbon double bond. This double bond can participate in various addition reactions, where reagents add across the double bond, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
1-Octatriacontene can be compared with other long-chain alkenes and alkanes:
Similar Compounds: Compounds such as 1-Octatriacontane (the saturated counterpart), 1-Hexatriacontene, and 1-Tetratriacontene share similar long-chain structures but differ in the number of carbon atoms and the presence or absence of double bonds.
Uniqueness: The presence of the double bond in this compound makes it more reactive compared to its saturated counterpart, 1-Octatriacontane.
Properties
CAS No. |
61868-16-4 |
|---|---|
Molecular Formula |
C38H76 |
Molecular Weight |
533.0 g/mol |
IUPAC Name |
octatriacont-1-ene |
InChI |
InChI=1S/C38H76/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-38H2,2H3 |
InChI Key |
PNGITPWPULMPMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



